REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:11]([C:13]1[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:14]=1O)[CH3:12].N1CC[O:25][CH2:24]C1.C(OCC)(OCC)OCC>B(F)(F)F.CCOCC>[CH3:12][O:11][C:13]1[C:18]([O:19][CH3:20])=[C:17]2[C:16]([C:24](=[O:25])[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][O:10]2)=[CH:15][CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O(C)C1=C(C=CC=C1OC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
as described in the synthesis of analog 23
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to RT
|
Type
|
WASH
|
Details
|
washed with aqueous K2CO3 and water sequentially until pH of the filtrate
|
Type
|
EXTRACTION
|
Details
|
Product was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 50 ml of 2-propanol
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 80° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Type
|
CUSTOM
|
Details
|
to give 300 mg of analog 34 (crystalline plates)
|
Reaction Time |
19 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2C(C(=COC2=C1OC)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |